![molecular formula C18H25BN2O4 B1401199 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate CAS No. 877060-60-1](/img/structure/B1401199.png)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Descripción general

Descripción

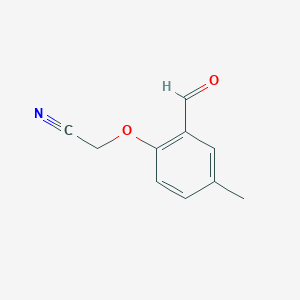

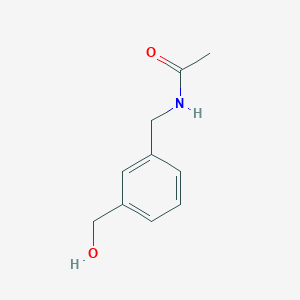

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C18H25BN2O4 and its molecular weight is 344.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

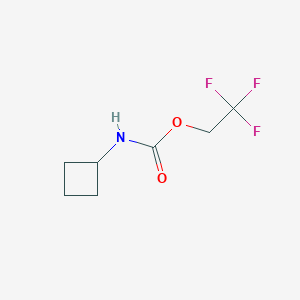

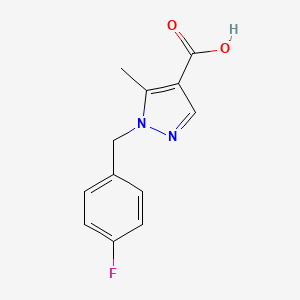

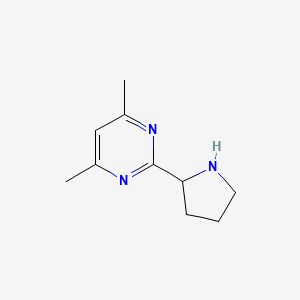

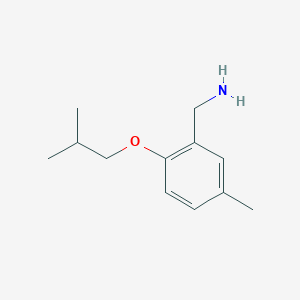

1. Receptor Ligand Design and Biological Evaluation

The compound is utilized in the synthesis of ligands for human recombinant receptors. It has been observed that certain alkyl carboxamides, including derivatives of tert-butyl, demonstrate varying structure-activity relationships (SARs), influencing receptor affinity. For instance, compounds bearing a tert-alkyl chain at the 3-carboxamide nitrogen exhibit heightened receptor affinity. This chemical moiety has been instrumental in designing ligands with improved receptor binding, such as in the case of cannabinoid receptor ligands, enhancing hCB1 receptor affinity (Silvestri et al., 2010).

2. Gastrointestinal Absorption Studies

The chemical structure of this compound is vital for studying the gastrointestinal absorption of certain pharmaceutical agents. It's been found that the extent of bioavailability of certain compounds is significantly influenced by the small intestinal transit time. For example, a study on a new non-steroidal anti-inflammatory agent highlighted the crucial role of the tert-butyl moiety in understanding the absorption dynamics in the small intestine. Such insights are fundamental for the design and evaluation of drug delivery systems (Mizuta et al., 1990).

3. Radioligand Design for Receptor Studies

The compound serves as a structural base for radioligand candidates targeting specific receptors, such as the arginine vasopressin 1B (V1B) receptor. Derivatives of this compound, like N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide, exhibit high binding affinities and antagonistic activities. Such derivatives, when radiolabeled, are used in vitro and in vivo to quantify receptor occupancy and study receptor distribution in various biological contexts, offering invaluable tools for drug development and disease monitoring (Koga et al., 2016).

4. Neuropharmacological Applications

The compound's structure is a crucial component in synthesizing neuropharmacological agents. It plays a significant role in creating molecules with potential therapeutic effects for conditions like neuropathic pain. For example, the modification of this compound structure has resulted in potent inhibitors of TNF-α, nitric oxide, and cannabinoid receptor subtype 1 (CB₁), providing insights into multi-targeted treatment strategies for neuropathic conditions (Yogeeswari et al., 2013).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used as intermediates in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Result of Action

Similar compounds have been used as intermediates in the synthesis of biologically active compounds .

Action Environment

Similar compounds have been used in various chemical reactions, suggesting that factors such as temperature, ph, and the presence of catalysts may influence their reactivity .

Propiedades

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,2-c]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BN2O4/c1-16(2,3)23-15(22)21-11-13(12-10-20-9-8-14(12)21)19-24-17(4,5)18(6,7)25-19/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFPFCRVNJLSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=NC=C3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735072 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877060-60-1 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)